N-(4-hydroxyquinazolin-6-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC14750768
Molecular Formula: C22H22N4O4
Molecular Weight: 406.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22N4O4 |
|---|---|
| Molecular Weight | 406.4 g/mol |
| IUPAC Name | 1-[2-(2-methoxyphenyl)ethyl]-5-oxo-N-(4-oxo-3H-quinazolin-6-yl)pyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C22H22N4O4/c1-30-19-5-3-2-4-14(19)8-9-26-12-15(10-20(26)27)21(28)25-16-6-7-18-17(11-16)22(29)24-13-23-18/h2-7,11,13,15H,8-10,12H2,1H3,(H,25,28)(H,23,24,29) |
| Standard InChI Key | UNEDZZGSNDMKSS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1CCN2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)N=CNC4=O |
Introduction
N-(4-hydroxyquinazolin-6-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential applications in various fields, particularly in pharmaceutical research. This compound combines a quinazoline core with a pyrrolidine moiety, which is linked to a 2-methoxyphenyl group. The presence of these diverse functional groups suggests a wide range of biological activities.
Biological Activity and Potential Applications
While specific biological activity data for N-(4-hydroxyquinazolin-6-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is not detailed in the search results, compounds with similar quinazoline and pyrrolidine structures often exhibit a range of biological activities. These can include anti-inflammatory, anticancer, and neurological effects, depending on the specific substitutions and modifications.
| Potential Biological Activity | Possible Mechanisms |
|---|---|
| Anti-inflammatory | Inhibition of inflammatory pathways. |
| Anticancer | Interference with cell proliferation or apoptosis pathways. |
| Neurological Effects | Interaction with neurotransmitter systems. |
Synthesis and Chemical Stability
The synthesis of N-(4-hydroxyquinazolin-6-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide would typically involve multi-step reactions starting from quinazoline precursors. The stability of the compound would depend on the conditions under which it is stored and handled, such as temperature, humidity, and exposure to light.
| Synthetic Steps | Reagents and Conditions |
|---|---|
| Formation of Quinazoline Core | Typically involves condensation reactions. |
| Introduction of Pyrrolidine Moiety | May involve nucleophilic substitution or reductive amination. |
| Attachment of Methoxyphenyl Group | Could involve alkylation reactions. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume